molecular formula C17H26O5 B063528 (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid CAS No. 172900-71-9

(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid

Cat. No.: B063528
CAS No.: 172900-71-9
M. Wt: 310.4 g/mol
InChI Key: SZXUFLXBJGFODO-CQSZACIVSA-N
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Description

(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid, commonly referred to as (2R)-2-MMPB, is a compound that has been used in a variety of scientific research applications. It is a carboxylic acid with a molecular weight of 282.4 g/mol and is composed of a 3-methylbutanoic acid backbone with a 4-methoxy-3-(3-methoxypropoxy)phenylmethyl side chain. The compound is a chiral molecule, meaning that it has two different configurations, (2R)-2-MMPB and (2S)-2-MMPB. (2R)-2-MMPB is the most commonly used due to its greater stability and solubility.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

  • The compound has been studied for its role as a key intermediate in the enantioselective synthesis of pharmacologically important molecules. Notably, it is a critical intermediate in the preparation of Aliskiren, a renin inhibitor used to treat high blood pressure. The synthesis involves the enantioselective hydrogenation of precursor compounds using chiral Rh(I) and Ru(II) complexes, achieving up to 95% enantioselectivity (Andrushko et al., 2008).

Chemical Transformations and Method Development

  • Another study focused on the Graf–Ritter reaction involving 4-Aryl-2-methylbutan-2-ols, leading to the formation of benzazepines, showcasing the compound's utility in complex chemical transformations (Glushkov et al., 2021).
  • A kinetic study on microcystin oxidation highlighted the production of 2‐methyl‐3‐methoxy‐4‐phenylbutanoic acid as a byproduct, providing insights into the degradation pathways of environmental toxins (Wu et al., 2008).

Improvements in Synthetic Methods

  • Research has also been dedicated to improving the synthetic methods for producing this compound, demonstrating its importance as an intermediate in drug synthesis. Innovations include the application of ultrasonic reactions to enhance yields and selectivity (Ping, 2009).

Bioactive Compound Discovery

  • A study identified new bioactive compounds from mangrove fungi, including phenyl ether derivatives with potential antibacterial, antifungal, and cytotoxic activities, indicating the compound's relevance in natural product chemistry and drug discovery (Shao et al., 2007).

Wine Chemistry

  • In the context of wine chemistry, research on substituted ester formation in red wine involved quantitative determination and enantiomeric separation of corresponding acids, including derivatives related to the compound, which play a role in wine aroma development over time (Lytra et al., 2017).

Properties

IUPAC Name

(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,11-12,14H,5,8-10H2,1-4H3,(H,18,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXUFLXBJGFODO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433186
Record name (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172900-71-9
Record name (αR)-4-Methoxy-3-(3-methoxypropoxy)-α-(1-methylethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172900-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-α-(1-methylethyl)-, (αR)
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